Naphthalen-1-yl(piperidin-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5454-14-8 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
naphthalen-1-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C16H17NO/c18-16(17-11-4-1-5-12-17)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 |
InChI Key |
PDWMYDUKRDARST-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
solubility |
34.9 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for Naphthalen 1 Yl Piperidin 1 Yl Methanone
Strategic Approaches to Carbonyl-Piperidine Linkage Formation
The core of synthesizing Naphthalen-1-yl(piperidin-1-yl)methanone lies in the formation of the robust amide linkage between the carbonyl group of a naphthalene (B1677914) precursor and the nitrogen atom of the piperidine (B6355638) ring. The most direct and widely employed strategy is the acylation of piperidine with a reactive derivative of 1-naphthoic acid.
A primary and highly effective method is the Schotten-Baumann reaction . This well-established reaction involves the use of an acyl chloride, specifically 1-naphthoyl chloride , as the acylating agent. lscollege.ac.inwikipedia.org The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct that is formed, thereby driving the reaction to completion. organic-chemistry.orgbyjus.com The general reaction is depicted below:
Figure 1: General Scheme for the Synthesis of this compound

In this reaction, 1-naphthoyl chloride reacts with piperidine in the presence of a base to yield this compound and the hydrochloride salt of the base.
Alternative strategies for amide bond formation, while less common for this specific transformation, include the use of coupling reagents that activate the carboxylic acid (1-naphthoic acid) in situ. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, though these methods are often more intricate and reserved for substrates where the acyl chloride is unstable or difficult to prepare.
Adaptations of Established Reaction Mechanisms for Naphthoyl Moieties
The Schotten-Baumann reaction, while a classic method, can be adapted to accommodate the specific properties of the naphthoyl moiety. The naphthalene ring, being a bulky and electron-rich aromatic system, can influence the reactivity of the acyl chloride. However, the fundamental nucleophilic acyl substitution mechanism remains the same.
The reaction proceeds via a nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of 1-naphthoyl chloride. This is followed by the elimination of the chloride ion as a leaving group. The presence of a base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine or pyridine in an organic solvent, is crucial. The base serves two primary purposes:
Neutralization of HCl: It neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the piperidine reactant, which would render it non-nucleophilic. byjus.com
Driving Equilibrium: By removing a product (HCl), the equilibrium of the reaction is shifted towards the formation of the amide product. organic-chemistry.org
The reaction is often carried out in a two-phase solvent system, consisting of an organic solvent (like dichloromethane or diethyl ether) to dissolve the reactants and product, and an aqueous phase containing the base. lscollege.ac.inwikipedia.org This biphasic approach facilitates the separation of the product from the inorganic byproducts during the work-up.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound while minimizing side reactions. Key parameters that are typically optimized include temperature, solvent, and the stoichiometry of the reactants and base.
A significant side reaction to consider is the hydrolysis of the acyl chloride (1-naphthoyl chloride) in the presence of water, which would lead to the formation of the unreactive 1-naphthoic acid. cam.ac.uk To mitigate this, the reaction is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the acylation and to reduce the rate of hydrolysis.
The choice of solvent can also impact the reaction outcome. Aprotic solvents such as dichloromethane, diethyl ether, or toluene are commonly used. The stoichiometry of the reactants is another critical factor. An excess of either the acyl chloride or the amine can be used, depending on the specific goals of the synthesis and the ease of removal of the excess reagent. Typically, a slight excess of the acyl chloride is used to ensure complete consumption of the amine. An adequate amount of base is essential to neutralize all the generated HCl.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing the effect of varying reaction parameters on the product yield.
| Entry | 1-Naphthoyl Chloride (Equivalents) | Piperidine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 1.2 (NaOH) | Dichloromethane/Water | 0 | 2 | 85 |
| 2 | 1.1 | 1.0 | 1.2 (NaOH) | Dichloromethane/Water | 0 | 2 | 92 |
| 3 | 1.1 | 1.0 | 1.2 (Triethylamine) | Dichloromethane | 0 | 4 | 88 |
| 4 | 1.1 | 1.0 | 1.2 (NaOH) | Toluene/Water | 25 | 2 | 80 |
| 5 | 1.1 | 1.0 | 1.2 (NaOH) | Dichloromethane/Water | 25 | 2 | 89 |
This table demonstrates how adjustments in stoichiometry, base, solvent, and temperature can influence the final yield of the desired product.
Purification and Isolation Methodologies in Synthetic Organic Chemistry
Following the completion of the reaction, a systematic work-up and purification procedure is necessary to isolate this compound in high purity.
The initial work-up typically involves quenching the reaction, often by adding water or a dilute acid solution to neutralize any remaining base and to dissolve the hydrochloride salt. The organic layer containing the product is then separated from the aqueous layer. The organic phase is usually washed sequentially with a dilute acid (e.g., HCl) to remove any unreacted piperidine and base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted 1-naphthoyl chloride (as 1-naphthoic acid), and finally with brine to remove any residual water.
After drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure to yield the crude product.
Further purification is generally achieved through one or a combination of the following techniques:
Recrystallization: This is a common and effective method for purifying solid organic compounds. illinois.edu The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. Common solvents for the recrystallization of N-aroylpiperidines include ethanol (B145695), isopropanol, or mixtures of solvents like ethyl acetate (B1210297)/hexanes.
The following table provides a hypothetical comparison of different solvents for the recrystallization of this compound.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery (%) |
| Ethanol | High | Moderate | Good | 85 |
| Isopropanol | High | Low | Excellent | 90 |
| Ethyl Acetate/Hexanes | Moderate | Very Low | Good | 88 |
| Water | Insoluble | Insoluble | - | - |
Column Chromatography: For more challenging purifications or to separate the product from closely related impurities, column chromatography is employed. emu.edu.tr A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An eluent (a solvent or a mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. For a compound like this compound, a typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product.
Advanced Spectroscopic and Analytical Characterization of Naphthalen 1 Yl Piperidin 1 Yl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of Naphthalen-1-yl(piperidin-1-yl)methanone provides a detailed map of the proton environments within the molecule. Analysis of a spectrum recorded in Chloroform-d reveals distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the piperidine (B6355638) ring.
The aromatic region of the spectrum is characterized by a series of multiplets between δ 7.82 and 7.87 ppm, corresponding to the seven protons of the naphthalene ring system. semanticscholar.org The complex splitting patterns arise from the coupling between adjacent protons on the fused aromatic rings.
The piperidine protons exhibit signals in the aliphatic region of the spectrum. Due to the restricted rotation around the amide C-N bond, the piperidine ring protons can exist in different chemical environments, leading to broad or distinct signals for the axial and equatorial protons. Typically, the protons on the carbons adjacent to the nitrogen (C2 and C6) appear as broad signals, alongside the signals for the protons on the other piperidine carbons (C3, C4, and C5).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.87 – 7.82 | m | 3H | Naphthalene-H |
| Predicted 3.70 - 3.30 | br s | 4H | Piperidine-H (C2, C6) |
| Predicted 1.70 - 1.50 | br m | 6H | Piperidine-H (C3, C4, C5) |
Note: The predicted chemical shifts for the piperidine protons are based on data for structurally similar N-acylpiperidine compounds. The exact values for the title compound were not available in the cited literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The carbonyl carbon of the ketone linker is expected to resonate in the downfield region, typically around δ 170 ppm. The aromatic carbons of the naphthalene ring would appear in the range of δ 120-140 ppm. The carbons of the piperidine ring are expected in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing around δ 40-50 ppm and the remaining carbons (C3, C4, and C5) resonating further upfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ketone) |
| ~135-124 | Naphthalene Aromatic Carbons |
| ~48-43 | Piperidine C2, C6 |
| ~27-24 | Piperidine C3, C4, C5 |
Note: These chemical shifts are predicted based on known values for structurally similar compounds and should be considered as estimates.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity within a molecule.
A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For this compound, this would be particularly useful in confirming the coupling network within the naphthalene ring protons and among the protons of the piperidine ring.
An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. researchgate.net This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the naphthalene and piperidine moieties, resolving any ambiguities from the 1D spectra.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, expected in the region of 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is expected in the range of 1250-1020 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Medium | Aromatic C-H Stretch (Naphthalene) |
| < 3000 | Medium-Strong | Aliphatic C-H Stretch (Piperidine) |
| ~1650 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch (Naphthalene) |
| ~1200 | Medium | C-N Stretch (Amide) |
Note: The predicted FT-IR data is based on characteristic functional group frequencies and data from analogous compounds such as 1-naphthyl acetic acid. nih.gov
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for identifying the non-polar bonds. The aromatic ring stretching vibrations of the naphthalene moiety are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1300-1600 cm⁻¹ region. nih.gov The symmetric vibrations of the molecule, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing a detailed molecular fingerprint that is highly specific to the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is largely dictated by the naphthalene chromophore. The conjugated π-system of the naphthalene ring gives rise to characteristic absorption bands in the ultraviolet region.
The spectrum of this compound, when analyzed in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724), is expected to exhibit strong absorptions corresponding to π → π* transitions. The naphthalene moiety typically shows a set of absorption bands, and the presence of the carbonyl group in conjugation with the aromatic system can lead to a bathochromic (red) shift of these bands. The spectrum is anticipated to display a strong absorption band around 220-230 nm and another distinct, broader band at approximately 280-300 nm. aanda.org The weaker n → π* transition of the carbonyl group may also be observed as a shoulder on the longer wavelength absorption band.
Table 1: UV-Vis Spectral Data for this compound
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| 225 | 68,000 | π → π |
| 290 | 9,500 | π → π |
| 320 (shoulder) | 350 | n → π* |
Note: The data presented in this table is representative and based on the analysis of structurally similar naphthalene derivatives.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and resolution. For this compound (molecular formula: C₁₆H₁₇NO), HRMS analysis, typically using Electrospray Ionization (ESI), would yield a highly accurate mass measurement of the protonated molecule [M+H]⁺.
The expected monoisotopic mass of C₁₆H₁₇NO is 239.1310 Da. An HRMS experiment would aim to measure this value to within a few parts per million (ppm), confirming the elemental formula. In addition to the parent ion, fragmentation patterns can provide structural information. Key fragment ions would likely arise from the cleavage of the amide bond, leading to the formation of the naphthaloyl cation (m/z 155.05) and the piperidinyl fragment.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 240.1383 | 240.1381 | -0.83 |
| [C₁₁H₇O]⁺ | 155.0491 | 155.0489 | -1.29 |
Note: The data in this table is illustrative of typical HRMS results for a compound of this nature.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for identifying and quantifying any impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play crucial roles in this assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
A robust, reverse-phase HPLC method is the standard for assessing the purity of non-volatile organic compounds like this compound. The development of such a method involves the careful selection of a stationary phase, mobile phase, and detection wavelength to achieve optimal separation of the main compound from any potential process-related impurities or degradation products.
A typical HPLC method would employ a C18 column, which provides excellent retention and separation for aromatic compounds. sielc.comauroraprosci.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile or methanol, run in a gradient elution mode to ensure the separation of compounds with a range of polarities. sielc.com Detection is typically performed using a UV detector set at one of the absorption maxima of the analyte, for instance, 225 nm, to ensure high sensitivity.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Note: This table outlines a general-purpose HPLC method that would be a suitable starting point for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While this compound itself is not highly volatile, GC-MS is a powerful technique for the detection and identification of any volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The sample would typically be dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. youtube.com The eluting compounds are then ionized and detected by the mass spectrometer, allowing for their identification based on their mass spectra.
A standard non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would likely be effective for separating a range of potential volatile impurities. The mass spectrometer provides definitive identification of these trace components.
Table 4: Common Volatile Impurities and their GC-MS Characteristics
| Compound | Retention Time (min) | Key m/z fragments |
| Piperidine | 4.2 | 85, 84, 56, 42 |
| Naphthalene | 10.5 | 128, 102, 76 |
| Toluene | 5.8 | 92, 91, 65 |
| Dichloromethane | 2.1 | 84, 49, 86 |
Note: The retention times are illustrative and would depend on the specific GC program used. The m/z fragments are characteristic of electron ionization mass spectra.
Computational Chemistry and Molecular Modeling Investigations of Naphthalen 1 Yl Piperidin 1 Yl Methanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in optimizing molecular geometries and predicting a variety of chemical properties.
Density Functional Theory (DFT) has become a predominant method in computational chemistry for investigating the electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) or 6-31G, are frequently used to determine optimized molecular geometries, electronic features, and vibrational modes. mdpi.comniscpr.res.in For molecules containing piperidine (B6355638) and other functional groups, DFT simulations are employed to study electronic characteristics and reactivity. researchgate.net The structural and spectroscopic data obtained from these calculations are often compared with experimental results to validate the computational model. researchgate.net
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique used to approximate the many-electron Schrödinger equation. Although generally considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it is often used in conjunction with DFT for comparative purposes. nih.gov In studies of related piperidine compounds, both HF and DFT methods have been employed to compute vibrational wavenumbers and other molecular properties. researchgate.netnih.gov Comparing the results from both HF and DFT can provide a more robust understanding of the molecule's characteristics.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the molecule's ability to interact with other species. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Analysis of the HOMO-LUMO gap can confirm that charge transfer occurs within the molecule. niscpr.res.inniscpr.res.in
Table 1: Representative Frontier Molecular Orbital Energies from Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 1-(phenyl(piperidin-1-yl)methyl) naphthalene-2-ol | B3LYP/6-311G(d,p) | - | - | - |
| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | B3LYP/6-311++G(d,p) | -6.12 | -2.49 | 3.63 |
Note: Specific energy values for all compounds are not always detailed in the abstracts. The table illustrates the type of data generated.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. libretexts.org The MEP surface illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of high positive potential (electron-poor), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potentials. researchgate.net For a molecule like Naphthalen-1-yl(piperidin-1-yl)methanone, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. researchgate.net
Computational methods are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are often calculated using DFT and HF methods and are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational methods, leading to good agreement with experimental data. researchgate.net For this compound, a key vibration would be the C=O stretching of the methanone (B1245722) group, which typically appears as a strong band in the IR spectrum.
Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Related Molecules
| Molecule Type | Functional Group | Calculated Frequency (cm⁻¹) | Method |
|---|---|---|---|
| Benzoic Acid Derivative | C=O Stretch | 1708 | B3LYP/6-311++G(d,p) |
| Piperidin-4-one Derivative | C=O Stretch | - | B3LYP/6-311++G(d,p) |
Note: This table presents examples of calculated frequencies for relevant functional groups from similar molecules to illustrate the application of the analysis. mdpi.com
Mulliken population analysis is a method for calculating the partial atomic charges within a molecule. niscpr.res.in This analysis provides insight into the distribution of electrons among the atoms, which influences the molecule's dipole moment, electronic structure, and other properties. niscpr.res.in The calculation of Mulliken charges helps in understanding the local reactivity of different atomic sites. mdpi.com In this compound, it would be expected that the carbonyl oxygen atom possesses a significant negative charge, while the adjacent carbonyl carbon would have a positive charge. The nitrogen atom of the piperidine ring would also carry a negative charge, influencing its role in intermolecular interactions.
Table 3: Expected Mulliken Charge Distribution on Key Atoms
| Atom | Expected Partial Charge |
|---|---|
| Carbonyl Oxygen (O) | Negative |
| Carbonyl Carbon (C) | Positive |
| Piperidine Nitrogen (N) | Negative |
Note: This table is illustrative of the expected charge distribution based on general principles and findings from related molecules. niscpr.res.in
Excitation Energies and Oscillator Strengths for Spectroscopic Correlation
There is currently no publicly available data from Time-Dependent Density Functional Theory (TD-DFT) or other computational methods that detail the excitation energies and oscillator strengths for this compound. Such studies would be invaluable for correlating computational results with experimental spectroscopic data, such as UV-Vis absorption spectra. Typically, these calculations would help in understanding the electronic transitions, for instance, the π-π* and n-π* transitions, which are characteristic of such aromatic and carbonyl-containing compounds. Without these computational insights, a deep, quantitative interpretation of the molecule's spectroscopic properties remains elusive.
Conformational Analysis and Energetic Landscaping
Detailed conformational analyses, which are crucial for understanding the three-dimensional structure and flexibility of this compound, are not present in the available literature.
No studies were found that explore the potential energy surface of this molecule to identify its stable conformers and the energy barriers for rotation around its key single bonds, such as the bond connecting the naphthalene (B1677914) and carbonyl groups, and the bond between the carbonyl carbon and the piperidine nitrogen. Such an analysis would typically involve scanning the potential energy surface by systematically rotating these bonds to locate the global and local energy minima, which correspond to the most stable conformations.
Without conformational analysis data, it is not possible to detail the specific intramolecular interactions, such as steric hindrance or weak hydrogen bonds, that govern the conformational preferences of this compound. Understanding these forces is fundamental to predicting the molecule's shape and its potential interactions with biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. However, no MD simulation studies for this compound have been reported in the scientific literature.
There are no published studies on the use of molecular docking or MD simulations to predict the binding pose of this compound with any specific protein receptor. Consequently, there is no trajectory analysis available to assess the stability of any potential ligand-receptor complexes. These types of simulations are critical in drug discovery for predicting the binding affinity and mechanism of action of a potential drug candidate.
The influence of different solvents on the conformational flexibility of this compound has not been investigated through MD simulations. Such studies would provide valuable information on how the molecule behaves in aqueous or lipid environments, which is essential for understanding its pharmacokinetic and pharmacodynamic properties.
Free Energy Perturbation (FEP) for Relative Binding Affinity Quantification
Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the difference in binding free energy between two ligands. nih.govsigmaaldrich.com The technique simulates an "alchemical" transformation of a reference ligand into a similar, new ligand within the protein's binding site and in a solvent environment. nih.gov By comparing the energy required for this transformation in both environments, FEP can predict the relative binding affinity (ΔΔG) of the new ligand with high accuracy. nih.gov This is particularly valuable in lead optimization to prioritize which novel analogues of a compound like this compound should be synthesized and tested in the lab. sigmaaldrich.com
For a hypothetical study on this compound derivatives targeting a specific protein, such as the glucagon (B607659) receptor for which some related compounds have shown activity, FEP calculations would be set up to evaluate the impact of specific chemical modifications. nih.gov A thermodynamic cycle is used to compute the relative binding free energy (ΔΔGbind) between a parent molecule (Ligand A, e.g., this compound) and a modified analogue (Ligand B).
Illustrative FEP Results for this compound Analogues
The following table represents hypothetical FEP results for a series of analogues, demonstrating how this method quantifies the impact of substitutions on binding affinity. A negative ΔΔG value indicates that the modification improves binding affinity compared to the reference compound.
| Analogue ID | Modification from Parent Compound | Calculated ΔΔG (kcal/mol) | Predicted Change in Potency |
| NPM-01 | Add 4-fluoro to Naphthalene ring | -1.1 | Favorable |
| NPM-02 | Add 4-chloro to Naphthalene ring | -0.8 | Favorable |
| NPM-03 | Add 3-methyl to Piperidine ring | +0.5 | Unfavorable |
| NPM-04 | Replace Naphthalene with Quinoline | -1.5 | Favorable |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory activity against a target like Equilibrative Nucleoside Transporter 2 (ENT2), for which related structures have shown promise. polyu.edu.hk
QSAR model development involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a regression model. chemrxiv.org
2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. chemrxiv.org For instance, a QSAR study on related naphthalen-1-yl-acetic acid hydrazides found that lipophilicity (log P) and certain topological indices were crucial for describing antimicrobial activity. nih.gov
3D-QSAR: These models utilize information from the three-dimensional structure of the molecules, such as steric and electrostatic fields. nih.gov The generation of a 3D-QSAR model requires aligning the set of molecules according to a common scaffold or a proposed binding mode. nih.govmdpi.com
The statistical robustness and predictive power of the generated models are evaluated using metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov
Hypothetical Descriptors for a QSAR Model of this compound Analogues
| Compound ID | pIC₅₀ (Experimental) | LogP (Lipophilicity) | TPSA (Polar Surface Area) | Molecular Weight | pIC₅₀ (Predicted) |
| NPM-Parent | 6.5 | 4.2 | 20.3 Ų | 253.3 g/mol | 6.4 |
| NPM-05 | 7.1 | 4.5 | 20.3 Ų | 271.3 g/mol | 7.0 |
| NPM-06 | 6.2 | 4.2 | 32.7 Ų | 269.3 g/mol | 6.3 |
| NPM-07 | 5.8 | 3.8 | 20.3 Ų | 243.3 g/mol | 5.9 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results.
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of compounds with their 3D steric and electrostatic properties. mdpi.comontosight.ai In a CoMFA study, each molecule in an aligned set is placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between the molecule and a probe atom are calculated. nih.gov The resulting energy fields are then analyzed using partial least squares (PLS) to generate a model that can be visualized as 3D contour maps. ontosight.ai
These maps highlight regions where:
Steric bulk is favorable (green contours) or unfavorable (yellow contours) for activity.
Positive electrostatic charge is favorable (blue contours) or unfavorable (red contours) for activity.
For this compound analogues, a CoMFA model would reveal key structural areas where modifications could enhance binding. For example, the model might show a blue contour near the naphthalene ring, suggesting that adding an electron-withdrawing group there could improve activity.
The ultimate goal of developing a robust QSAR model is to use it for predictive purposes. nih.gov Once a statistically valid model (e.g., from CoMFA or 2D-QSAR) is established, it can be used to screen a virtual library of yet-to-be-synthesized analogues of this compound. This predictive capability allows chemists to:
Estimate the biological activity of new designs before committing resources to their synthesis.
Prioritize the most promising candidates for synthesis and biological testing.
Gain a deeper understanding of the structure-activity relationship, guiding more rational drug design. polyu.edu.hk
By leveraging these predictive models, the process of developing novel and more effective analogues based on the this compound scaffold can be significantly accelerated.
Structure Activity Relationship Sar Studies and Rational Analogue Design
Systematic Modification of the Naphthyl Moiety
The large, aromatic surface of the naphthalene (B1677914) ring is a primary site for interaction with biological targets and a key area for structural modification.
The reactivity and interaction profile of the naphthalene ring can be modulated by introducing substituents, which exert electronic effects through induction and resonance. libretexts.org Electrophilic aromatic substitution is a fundamental reaction for introducing these modifications. wikipedia.orgmasterorganicchemistry.com The rate and position of substitution are governed by the nature of any existing groups on the ring. wikipedia.org
Substituents are broadly classified as activating or deactivating. Activating groups, such as hydroxyl (-OH) or alkoxy (-OR), donate electron density to the aromatic ring, stabilizing the cationic intermediate formed during electrophilic substitution and generally increasing the reaction rate. libretexts.org Conversely, deactivating groups, like nitro (-NO2) or carbonyl (-COR), withdraw electron density, making the ring less nucleophilic and decreasing the reaction rate. libretexts.org Halogens are an exception; they are deactivating due to their strong inductive electron withdrawal but can still donate electrons via resonance. libretexts.org
In the context of designing analogues, adding electron-donating or electron-withdrawing groups to the naphthalene ring can fine-tune interactions within a receptor's binding pocket. For instance, strategic placement of a hydrogen bond donor or acceptor can introduce new, favorable interactions, while bulky alkyl groups can probe for steric tolerance. Studies on related naphthyl-containing compounds have shown that introducing substituents like a methyl group can enhance potency by stabilizing a bioactive conformation through favorable lipophilic interactions. acs.org
Table 1: Effects of Aromatic Ring Substitutions
| Substituent Example | Electronic Effect | Potential Impact on Molecular Interaction |
|---|---|---|
| Methoxy (-OCH₃) | Electron-Donating (Resonance) | Can act as a hydrogen bond acceptor. |
| Nitro (-NO₂) | Electron-Withdrawing (Resonance & Inductive) | Can act as a hydrogen bond acceptor; alters electrostatic potential. |
| Chlorine (-Cl) | Electron-Withdrawing (Inductive) | Can form halogen bonds; increases lipophilicity. |
Isosteric replacement involves substituting the naphthalene ring with other cyclic systems to improve properties while retaining key binding interactions. Research on related scaffolds demonstrates the viability of this approach. For example, replacing the naphthalene moiety with a phenyl-1,2,3-triazole or an N-phenyl-amide has been explored in potent P2Y₁₄R antagonists. nih.gov Similarly, studies on other bioactive molecules have shown that replacing a naphthalene ring with a simple benzene (B151609) ring can sometimes abolish inhibitory effects, but further substitution on the benzene ring (e.g., with a methyl or ethyl group) can restore activity. polyu.edu.hk
Other successful isosteric replacements for naphthyl or phenyl rings in various molecular contexts include thiophene, indole, and pyridine. researchgate.net These heterocyclic systems can introduce new hydrogen bonding capabilities or alter the molecule's polarity and metabolic stability. The choice of isostere depends on mimicking the size, shape, and electronic nature of the original naphthalene ring while potentially introducing beneficial properties.
Table 2: Examples of Isosteric Replacements for the Naphthyl Moiety
| Isosteric Replacement | Rationale for Replacement | Observed/Potential Outcome | Reference |
|---|---|---|---|
| Phenyl-1,2,3-triazole | Introduce heteroatoms, alter electronic profile | Maintained antagonist affinity in a related series | nih.gov |
| N-Phenyl-amide | Change geometry and hydrogen bonding capacity | Maintained antagonist affinity in a related series | nih.gov |
| Benzene | Reduce size and lipophilicity | Abolished activity, but could be restored with further substitution | polyu.edu.hk |
Elaboration of the Piperidine (B6355638) Ring System
The piperidine ring serves as a versatile scaffold, and modifications to its structure can significantly influence conformational preferences and receptor interactions. researchgate.net
The piperidine ring typically adopts a low-energy chair conformation. nih.gov Introducing substituents can influence the ring's conformational equilibrium and how it is presented to a receptor. A key strategy in medicinal chemistry is to introduce conformational constraints to lock the ring into a specific, biologically active shape.
Studies on structurally related antagonists have shown a high degree of tolerance for substitution on the piperidine moiety. nih.gov For instance, replacing the piperidine with a conformationally rigid quinuclidine (B89598) ring, which holds the structure in a boat-like conformation, resulted in only a threefold decrease in binding affinity. nih.gov This suggests that the receptor binding pocket is accommodating and can tolerate various ring conformations. nih.gov Further exploration with other bridged piperidines, such as 2-azanorbornane derivatives, has even led to analogues with higher affinity than the parent piperidine compound. nih.govresearchgate.net These rigid structures can enhance binding by reducing the entropic penalty upon binding and achieving a more optimal fit within the receptor. nih.gov
The piperidine nitrogen is a critical feature, often involved in a key ionic interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor binding site. Its basicity and protonation state at physiological pH are crucial for this interaction. Modifications to this nitrogen atom, such as N-alkylation or conversion to an amide, can drastically alter binding affinity.
Research on σ₁ receptor ligands with a piperidine scaffold showed that N-substituents have a profound effect on affinity. researchgate.net For example, 1-methylpiperidine (B42303) analogues displayed high affinity, whereas analogues with a free N-H (proton), or those substituted with larger ethyl or tosyl groups, had considerably lower affinity. researchgate.net This highlights the specific nature of the pocket accommodating the nitrogen substituent. Replacing the piperidine with a piperazine (B1678402) ring is another strategy to assess the influence of an additional aliphatic tertiary amino group. unisi.it The protonation state is also key; the positively charged piperidinium (B107235) ion is often essential for forming a salt bridge, and changes that lower the nitrogen's basicity can weaken or abolish this critical interaction.
Table 3: Influence of Piperidine Ring Modifications
| Modification Type | Specific Example | Effect on Conformation/Properties | Impact on Activity | Reference |
|---|---|---|---|---|
| Conformational Constraint | Replacement with quinuclidine | Forces a rigid, boat-like conformation | Maintained good binding affinity, suggesting receptor tolerance | nih.gov |
| Conformational Constraint | Introduction of a 2-azanorbornane bridge | Creates a rigid, bicyclic system | Led to higher affinity than the parent piperidine compound | nih.govresearchgate.net |
| N-Substitution | N-Methyl | Adds a small, lipophilic group | High affinity in σ₁ receptor ligands | researchgate.net |
| N-Substitution | N-H (secondary amine) | Allows for H-bond donation and acceptance | Lower affinity compared to N-methyl in σ₁ ligands | researchgate.net |
Investigation of the Methanone (B1245722) Linker's Role in Molecular Recognition
The methanone (carbonyl) linker, which connects the naphthyl and piperidine moieties, plays a crucial role in orienting the two fragments relative to each other. Its carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor.
Stereochemical Implications for Receptor Binding and Efficacy
While Naphthalen-1-yl(piperidin-1-yl)methanone itself is an achiral molecule, the introduction of substituents into either the naphthalene or piperidine rings can create chiral centers, leading to stereoisomers. The spatial arrangement of atoms in these stereoisomers can have profound implications for their interaction with biological targets, influencing both binding affinity and functional efficacy.
The principle that stereochemistry dictates the pharmacodynamics of drug-like molecules is well-established. For instance, in studies of mephedrone (B570743) metabolites, which also feature a substituted ring system, the S-enantiomers of nor-mephedrone and 4-OH-mephedrone were found to be significantly more potent at the serotonin (B10506) transporter (SERT) than their corresponding R-enantiomers. This highlights that even subtle differences in the three-dimensional orientation of functional groups can dramatically alter biological activity.
In the context of designing analogs of this compound, the introduction of chirality can be a critical strategy for enhancing potency and selectivity for a given receptor. For example, research on BACE-1 inhibitors has consistently shown that the (R)-enantiomers exhibit greater activity than their (S)-counterparts. Similarly, studies on chiral piperazine derivatives have revealed that stereochemistry plays a crucial role in their affinity for sigma receptors.
The rigidification of the piperidine ring through bridging can also introduce stereocenters with significant consequences for receptor binding. In a series of P2Y14 receptor antagonists, the pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity compared to its corresponding enantiomer. nih.gov This underscores the importance of a precise stereochemical configuration for optimal interaction with the receptor's binding pocket.
The following table summarizes the impact of stereochemistry on the activity of compounds structurally related to this compound, illustrating the general principle of stereoselectivity in drug-receptor interactions.
| Compound Class | Receptor Target | Stereochemical Observation | Reference |
| Mephedrone Metabolites | SERT | S-enantiomers are more potent than R-enantiomers. | |
| BACE-1 Inhibitors | BACE-1 | (R)-enantiomers are generally more active than (S)-enantiomers. | |
| Bridged Piperidine Analogs | P2Y14 Receptor | The (S,S,S) 2-azanorbornane enantiomer has a 3-fold higher affinity than its corresponding enantiomer. | nih.gov |
| Chiral Piperazine Derivatives | Sigma Receptors | Stereochemistry significantly influences binding affinity. | nih.gov |
These findings collectively suggest that the development of chiral analogs of this compound would be a crucial step in optimizing their pharmacological profile for any given biological target.
Pharmacophore Model Development for Targeted Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design, providing a three-dimensional representation of the essential chemical features required for a molecule to interact with a specific biological target. nih.gov For this compound and its analogs, pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or the structure of the target receptor's binding site (structure-based). nih.govnih.gov
The key pharmacophoric features of this compound can be identified as:
A hydrophobic aromatic region: represented by the naphthalene ring system.
A hydrogen bond acceptor: the carbonyl oxygen of the methanone linker.
A potential hydrophobic or positively ionizable feature: the piperidine ring, which can be protonated under physiological conditions.
These features are common in ligands targeting various G protein-coupled receptors (GPCRs), including cannabinoid (CB) and purinergic (P2Y) receptors. nih.govnih.gov
Pharmacophore Models for Cannabinoid Receptors: Structure-activity relationship studies on cannabinoid receptor ligands have led to the development of several pharmacophore models. nih.govnih.gov For CB1 receptor antagonists, a common pharmacophore includes a bulky hydrophobic group that can occupy a large hydrophobic pocket in the receptor, a hydrogen bond acceptor, and often a positively ionizable group. The naphthalene and piperidine moieties of this compound align well with these features.
Pharmacophore Models for P2Y14 Receptors: The P2Y14 receptor is another potential target for naphthalene-containing compounds. nih.gov Pharmacophore models for P2Y14 receptor antagonists also highlight the importance of a hydrophobic region, a hydrogen bond acceptor, and a region that can accommodate a positively charged group, consistent with the structural features of this compound. nih.govutmb.edu Docking studies of P2Y14R antagonists have suggested that the piperidine ring is often oriented towards the extracellular space, making it a suitable point for modification to enhance affinity and selectivity. acs.org
The development of a specific pharmacophore model for a particular target receptor allows for the virtual screening of large compound libraries to identify new potential ligands and for the rational design of novel analogs with improved properties. The table below outlines the key features of pharmacophore models for relevant receptor classes.
| Receptor Class | Key Pharmacophoric Features | Relevance to this compound | Reference |
| Cannabinoid (CB1) Antagonists | Bulky hydrophobic group, hydrogen bond acceptor, positively ionizable group. | Naphthalene (hydrophobic), carbonyl (H-bond acceptor), piperidine (ionizable). | nih.govnih.gov |
| P2Y14 Antagonists | Hydrophobic region, hydrogen bond acceptor, positively charged group. | Naphthalene (hydrophobic), carbonyl (H-bond acceptor), piperidine (ionizable). | nih.govutmb.edu |
| Sigma-1 (σ1) Ligands | Positively ionizable feature, three hydrophobic features, excluded volumes. | Piperidine (ionizable), Naphthalene (hydrophobic). | frontiersin.org |
By leveraging these pharmacophore models, medicinal chemists can strategically modify the this compound scaffold to optimize its interactions with a desired receptor, thereby enhancing its potential as a therapeutic agent.
Mechanistic Molecular Interaction Profiling and Receptor Studies
Cannabinoid Receptor (CB1 and CB2) Interaction Profile
The primary targets for many synthetic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The interaction of Naphthalen-1-yl(piperidin-1-yl)methanone with these receptors is characterized through various assays to determine its binding affinity and functional activity.
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the context of cannabinoid receptors, these assays often involve using a radiolabeled cannabinoid agonist, such as [3H]CP55940, to bind to brain membrane preparations that are rich in CB1 receptors. nih.gov The affinity (Ki) of a test compound is determined by its ability to displace the radioligand.
For compounds in the naphthoylindole class, such as JWH-018, these assays have demonstrated high affinity for both CB1 and CB2 receptors. JWH-018, for example, exhibits a binding affinity (Ki) of 9.0 nM at CB1 receptors and 2.94 nM at CB2 receptors. wikipedia.orgcaymanchem.com Another related compound, AM-2201, shows even higher affinity with a Ki of 1.0 nM at CB1 and 2.6 nM at CB2. wikipedia.org While specific Ki values for this compound are not prominently available in the reviewed literature, the structural class it belongs to is known for potent receptor interaction.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Related Compounds
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
|---|---|---|---|
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | wikipedia.org |
| AM-2201 | 1.0 | 2.6 | wikipedia.org |
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the cannabinoid receptors. These assays can measure G-protein activation or the inhibition of adenylyl cyclase. nih.gov Full agonists, like many synthetic cannabinoids, produce a maximal response, whereas partial agonists elicit a submaximal response. wikipedia.org
For instance, JWH-018 is characterized as a full agonist at both CB1 and CB2 receptors. wikipedia.orgyoutube.com It has an EC50 of 102 nM for human CB1 receptors and 133 nM for human CB2 receptors. wikipedia.org Similarly, AM-2201 is a potent full agonist with an EC50 of 38 nM for human CB1 and 58 nM for human CB2 receptors. wikipedia.org These findings suggest that compounds from this chemical family are typically potent activators of cannabinoid receptors. The specific functional activity of this compound would require similar dedicated functional assays.
Table 2: Functional Activity (EC50) of Related Compounds
| Compound | Human CB1 EC50 (nM) | Human CB2 EC50 (nM) | Reference |
|---|---|---|---|
| JWH-018 | 102 | 133 | wikipedia.org |
| AM-2201 | 38 | 58 | wikipedia.org |
Competitive displacement studies are a fundamental part of characterizing a new ligand. In these experiments, the ability of an unlabeled compound, such as this compound, to displace a known radiolabeled ligand from the CB1 or CB2 receptor is measured. nih.gov The results of these studies provide the IC50 value, which can then be converted to a Ki value. For example, the binding affinity of the CB1 antagonist SR141716 and its analogs was determined through competitive displacement of [3H]CP55940 from rat brain membrane preparations. nih.gov The actions of the peripherally restricted agonist SAB378 were shown to be mediated by CB1 receptors as its effects were significantly reduced by the CB1 antagonist AM251, but not the CB2 antagonist AM630. nih.govresearchgate.net
Identification of Key Binding Sites and Molecular Determinants of Interaction
The interaction between cannabinoid ligands and the CB1 receptor is determined by specific structural features. For diarylpyrazole antagonists like SR141716, the N1 aromatic ring is a key steric component for binding, similar to the C3 aroyl ring of aminoalkylindole agonists. nih.gov The proper spatial orientation and electrostatic character are essential for a molecule to bind effectively to the CB1 receptor. nih.gov For agonists, the binding pockets and critical residues for receptor activation are largely similar between CB1 and CB2 receptors. nih.gov The lipophilicity of side chains can also play a significant role; for instance, in a series of naphthalen-1-yl-methanone analogs, increasing the length of an alkoxy side chain led to an increase in CB1 affinity. usdbiology.com
Investigation of Interaction with Other Relevant Biological Targets (e.g., enzymes, transporters)
While cannabinoid receptors are the primary targets, some synthetic cannabinoids can interact with other biological molecules, such as metabolic enzymes. For example, the synthetic cannabinoid AM-2201 has been shown to be a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, and CYP3A4, as well as UGT1A3 and UGT2B7 enzymes in human liver microsomes. mdpi.com Another related compound, EAM-2201, also demonstrates time-dependent inhibition of several CYP enzymes. nih.gov Such interactions are important as they can lead to drug-drug interactions. There is also interest in the interaction of cannabinoids with enzymes like fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. nih.gov
Allosteric Modulation Studies
Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov These modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effects of the primary ligand. While allosteric modulation is a significant area of research for receptors like muscarinic acetylcholine (B1216132) receptors, specific studies detailing the allosteric modulation properties of this compound on cannabinoid receptors are not widely documented. Generally, allosteric modulators are noted to have lower binding affinities compared to orthosteric ligands. researchgate.net
In-depth Crystallographic and Polymorphism Analysis of this compound Remains Elusive
Despite extensive searches of chemical databases and scientific literature, detailed crystallographic and polymorphism data for the compound this compound remains unpublished or is not publicly accessible. As a result, a comprehensive analysis based on single-crystal X-ray diffraction (SCXRD) and other solid-state characterization techniques, as outlined for this article, cannot be provided at this time.
The requested in-depth examination of the compound's molecular conformation, including specific torsional angles and bond geometries, is contingent upon the availability of its crystal structure. This foundational data is essential for elucidating the precise three-dimensional arrangement of the atoms within the molecule. Similarly, the determination of its absolute configuration, which is pertinent if the molecule is chiral, would also be derived from SCXRD analysis.
Furthermore, a detailed investigation into the intermolecular interactions that govern the solid-state packing of this compound is not possible without crystallographic information. This includes the identification and characterization of potential hydrogen bonding networks, π-π stacking between the naphthalene (B1677914) rings, and the contribution of weaker forces such as hydrophobic and van der Waals interactions. The presence or absence of halogen bonds would also be determined from the crystal structure.
Research into the potential polymorphism of this compound, which describes the ability of a compound to exist in more than one crystal form, is also dependent on the initial crystallographic characterization. Different polymorphs can exhibit distinct physical properties, and their study is a critical aspect of materials science and pharmaceutical development.
While information exists for structurally related compounds containing naphthalene and piperidine (B6355638) moieties, this data cannot be extrapolated to definitively describe the specific crystallographic and intermolecular features of this compound. The subtle interplay of electronic and steric effects unique to this compound would dictate its specific crystal packing and conformational preferences.
Therefore, until the synthesis and subsequent single-crystal X-ray diffraction analysis of this compound are reported in the scientific literature, a detailed and scientifically accurate article on its crystallographic and polymorphism research as per the requested outline cannot be generated.
Crystallographic Analysis and Polymorphism Research
Polymorphism and Co-crystallization Studies
Identification and Characterization of Different Crystalline Forms
While specific crystallographic studies on Naphthalen-1-yl(piperidin-1-yl)methanone are not extensively available in the public domain, the potential for polymorphism can be inferred from studies on analogous structures. Polymorphism is a common phenomenon in organic molecules, and different crystalline forms, or polymorphs, can be obtained through various crystallization techniques such as varying the solvent, temperature, or pressure during crystallization.
For instance, the crystallization of piperidine (B6355638) derivatives can be influenced by factors such as the presence of impurities or the specific stereochemistry of the molecule. It is plausible that this compound could exist in different crystalline forms, each with a unique arrangement of molecules in the crystal lattice. These different packing arrangements can lead to variations in properties like melting point, dissolution rate, and stability.
The identification and characterization of potential polymorphs of this compound would involve techniques such as X-ray powder diffraction (XRPD) to identify different crystalline patterns, differential scanning calorimetry (DSC) to detect thermal transitions associated with different polymorphs, and microscopy to observe different crystal habits.
Co-crystallization is another avenue for modifying the solid-state properties of a compound. This technique involves crystallizing the target molecule with a second, pharmaceutically acceptable molecule (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. The selection of a suitable coformer is critical and is often guided by principles of crystal engineering, which involve understanding and utilizing intermolecular interactions like hydrogen bonds and π-π stacking. Given the presence of the carbonyl group and the piperidine ring in this compound, it has the potential to form co-crystals with a variety of coformers containing complementary functional groups. The formation of co-crystals can lead to improved solubility, stability, and manufacturability. tbzmed.ac.ir
Impact of Crystallinity on Molecular Stability and Research Applications
The degree of crystallinity and the specific polymorphic form of a compound can have a profound impact on its chemical and physical stability. A more ordered and densely packed crystalline structure is generally more stable than an amorphous or less-ordered form. This stability is crucial for the shelf-life and handling of the compound in a research or pharmaceutical setting.
For research applications, a well-defined and consistent crystalline form is essential for obtaining reproducible experimental results. Variations in crystallinity can affect dissolution rates, which in turn can influence the observed biological activity in in-vitro and in-vivo studies. For example, a more soluble polymorph might exhibit higher apparent activity in a screening assay simply because a higher concentration is achieved in the test medium.
The benzoylpiperidine fragment, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.gov The metabolic stability of this fragment is a key attribute. nih.gov The specific crystalline form can influence how the molecule is presented to metabolic enzymes, potentially affecting its metabolic profile. Therefore, controlling the crystalline form is a critical aspect of drug development and research.
Ligand-Receptor Co-crystal Structure Analysis (if available for highly similar analogues)
While a specific ligand-receptor co-crystal structure for this compound is not publicly available, analysis of co-crystal structures of highly similar analogues, such as piperidine carboxamides, provides valuable insights into potential binding modes and structure-activity relationships.
Studies on piperidine carboxamide inhibitors of anaplastic lymphoma kinase (ALK) have revealed detailed interactions within the kinase domain. The X-ray co-crystal structure of a piperidine carboxamide with the ALK kinase domain showed an unusual "DFG-shifted" conformation, which allowed the ligand to access an extended hydrophobic pocket. nih.gov This type of detailed structural information is invaluable for structure-based drug design, enabling the optimization of potency and selectivity. nih.gov
Similarly, co-crystallization of novel piperidine derivatives with the Ls-AChBP (Lymnaea stagnalis acetylcholine-binding protein), a homologue of the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs), has elucidated key interactions. nih.gov A high-resolution co-crystal structure revealed a classic "Loop C opening" phenomenon and unique sulfur-π interactions, which were not predicted by initial docking models. nih.gov This highlights the importance of experimental structural data in understanding ligand recognition. The knowledge gained from such co-crystal structures has guided the design of new derivatives with improved affinity and functional activity at α7 nAChRs. nih.gov
The analysis of co-crystal structures of chemokine receptor ligands also offers relevant parallels. The binding pockets of chemokine receptors are often more open and solvent-accessible compared to other G protein-coupled receptors (GPCRs). acs.orgnih.gov This structural feature accommodates larger ligands, and understanding the specific interactions within these pockets is crucial for designing selective antagonists. acs.orgnih.gov
Given the structural similarities, it can be hypothesized that this compound, when bound to its biological target, would likely engage in a combination of hydrophobic and polar interactions. The naphthalene (B1677914) ring could participate in π-π stacking or hydrophobic interactions, while the carbonyl oxygen could act as a hydrogen bond acceptor. The piperidine ring can adopt various conformations to fit optimally within the binding pocket. The precise nature of these interactions can only be definitively determined through experimental co-crystallization studies with its target receptor.
Preclinical Pharmacological Research Applications: Mechanistic Focus
Investigation of Cellular Signaling Pathways Modulated by the Compound
Naphthalen-1-yl(piperidin-1-yl)methanone and structurally related compounds are recognized as agonists of the cannabinoid receptors, CB1 and CB2. nih.govwikipedia.orgabmole.com These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway modulated by these cannabinoid receptors involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA). nih.gov
Furthermore, the activation of CB1 and CB2 receptors by agonists can modulate the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases, through Gi/o signaling. nih.gov Another significant downstream effect of CB1 receptor stimulation is the modulation of ion channels. Specifically, it can activate A-type potassium channels and G protein-coupled inwardly rectifying potassium channels (GIRKs), resulting in membrane hyperpolarization. nih.gov
Research on related synthetic cannabinoids, such as AM-2201, which shares structural similarities, has provided further insights into the potential cellular effects. For instance, AM-2201 has been shown to be a full agonist at both CB1 and CB2 receptors. wikipedia.org Studies on other synthetic cannabinoids have also highlighted their ability to induce cellular changes, such as autophagy, although the direct link to this compound requires further investigation. istanbul.edu.tr
Use as a Pharmacological Probe in In Vitro Cellular Models
In the realm of in vitro research, this compound and its analogues serve as valuable pharmacological probes to elucidate the function of the endocannabinoid system. These compounds are utilized in various cell-based assays to characterize receptor binding and functional activity.
One common application is in competitive binding assays, where the affinity of the compound for cannabinoid receptors is determined. For example, in studies involving similar compounds, radiolabeled ligands like [3H]CP55,940 are used to assess the binding affinity of the test compound to human CB1 (hCB1) and CB2 (hCB2) receptors expressed in cell lines such as HEK293 cells. nih.gov
Functional assays are also crucial for understanding the compound's efficacy as an agonist. These include [35S]GTPγS binding assays, which measure the activation of G proteins, and forskolin-stimulated cAMP production assays, which assess the downstream effect on adenylyl cyclase. nih.gov Through these in vitro models, researchers can determine whether a compound is a full or partial agonist and its potency at the respective receptors. For instance, the related synthetic cannabinoid EG-018 was found to bind to both cannabinoid receptors with moderate to high affinity and activate them with reasonable potencies. nih.gov
Mechanistic Studies in Preclinical Animal Models
Preclinical animal models are instrumental in understanding the physiological effects of this compound and related compounds. A significant area of investigation for cannabinoid receptor agonists is their impact on gastrointestinal motility.
Studies on peripherally restricted cannabinoid CB1/CB2 receptor agonists, such as Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378), have demonstrated that these compounds can inhibit gastrointestinal transit. nih.gov These effects are primarily mediated by peripheral CB1 receptors, as the inhibitory actions are significantly reduced by a CB1 receptor antagonist (AM251) and are absent in CB1 receptor knockout mice. nih.gov The use of such compounds helps to dissect the peripheral versus central effects of cannabinoid receptor activation on gut function. Endocannabinoids and phytocannabinoids have also been shown to exert mainly inhibitory effects on gastrointestinal contractility, acting through CB1 and TRPV1 receptors. nih.gov
In addition to gastrointestinal studies, animal models are used to investigate the broader physiological and behavioral effects of these compounds. For example, studies with the synthetic cannabinoid JWH-073, which is structurally similar to JWH-018, have shown effects on motor activity and memory in mice. frontiersin.org Furthermore, research has indicated that some synthetic cannabinoids can induce seizures in mice, an effect mediated by CB1 receptors. nih.gov These studies are crucial for understanding the complex in vivo pharmacology of this class of compounds.
Assessment of Target Engagement in Biological Systems
Assessing whether a compound is interacting with its intended target in a biological system is a critical step in preclinical research. For this compound and related cannabinoid agonists, target engagement can be evaluated through both in vitro and in vivo methods.
In vitro, target engagement is confirmed through the binding and functional assays described previously. The ability of the compound to displace a radiolabeled ligand from the cannabinoid receptors and to elicit a functional response, such as G protein activation or inhibition of cAMP production, provides direct evidence of target interaction. nih.gov
In vivo, target engagement can be inferred from the pharmacological effects that are consistent with the known function of the target. For instance, the observation that the effects of a cannabinoid agonist on gastrointestinal motility are blocked by a selective CB1 receptor antagonist provides strong evidence that the compound is acting on this target in the living animal. nih.gov Furthermore, advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify the compound and its metabolites in biological samples like serum, which can be correlated with the observed pharmacological effects. nih.govnih.gov This allows researchers to establish a relationship between the concentration of the drug at the site of action and the biological response, confirming target engagement.
Future Research Directions and Methodological Innovations
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of new methods to construct naphthalen-1-yl(piperidin-1-yl)methanone and its analogues is crucial for advancing research. Traditional synthetic routes often face challenges in regioselectivity and rely on harsh conditions. nih.gov Future efforts will likely concentrate on novel and sustainable approaches.
One promising area is the use of heteroarene skeletal editing , which allows for the transmutation of single atoms within an aromatic core. nih.govnih.gov A recently developed protocol facilitates the conversion of isoquinolines into substituted naphthalenes by swapping a nitrogen atom for a carbon atom using an inexpensive phosphonium (B103445) ylide. nih.govnih.gov This method proceeds through a triene intermediate, followed by 6π-electrocyclization, offering a novel and efficient route to a wide range of substituted naphthalenes. nih.govnih.gov Applying this strategy could provide streamlined access to diverse analogues of this compound.
Furthermore, a strong emphasis is being placed on sustainable and green chemistry . Mechanochemistry, which involves reactions conducted in ball mills in the absence of solvents, represents a significant advance. rsc.org This technique has been successfully used for the amination of naphthalene-1,4-dione with various amines, achieving high yields in minutes without the need for heating or metal catalysts. rsc.org Adopting such solvent-free methods for the synthesis of this compound would reduce environmental impact, shorten reaction times, and simplify purification. rsc.org
Application of Machine Learning and Artificial Intelligence in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and drug discovery. hilarispublisher.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. mdpi.comyoutube.com
For the this compound scaffold, AI can be applied in several ways:
De Novo Design : Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules with desired properties from the ground up. mdpi.comnih.gov These models can explore a vast chemical space to propose new analogues of this compound that are optimized for specific biological targets.
Property Prediction : AI models are adept at predicting the pharmacokinetic and pharmacodynamic properties of compounds, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). springernature.com Tools like SwissADME can quickly assess a molecule's drug-likeness based on criteria such as Lipinski's Rule of Five. ijpsjournal.com This allows for the early-stage filtering of candidates with unfavorable profiles.
Virtual High-Throughput Screening : Machine learning, particularly deep neural networks (DNNs), can screen large virtual libraries of compounds more effectively than traditional methods to identify potential hits against a biological target. nih.gov
Synthesis Planning : AI is also being developed to predict viable synthetic routes for complex molecules, helping chemists devise more efficient ways to synthesize novel analogues. mit.edu
By integrating AI, researchers can more rapidly identify and optimize derivatives of this compound with enhanced efficacy and better safety profiles. hilarispublisher.commdpi.com
Integration with Structural Biology Techniques (e.g., Cryo-EM) for Deeper Mechanistic Understanding
Understanding how a compound interacts with its biological target at an atomic level is fundamental to mechanism-based drug design. While X-ray crystallography has been the traditional workhorse, cryo-electron microscopy (Cryo-EM) has emerged as a powerful, complementary technique. nih.gov
Cryo-EM offers several advantages, particularly for targets that are difficult to crystallize, such as large protein complexes and membrane proteins. nih.govacs.org Recent advances have pushed the resolution of Cryo-EM to near-atomic levels, making it suitable for structure-based drug discovery. nih.govacs.org It allows for the visualization of molecules in a vitrified, solution-like state, potentially capturing multiple, biologically relevant conformations. nih.gov
For a compound like this compound, Cryo-EM could be invaluable for:
Determining Binding Poses : Visualizing how the compound and its analogues bind to a target protein can reveal key interactions and explain structure-activity relationships. nih.gov
Studying Complex Systems : If the target is a large, dynamic, or membrane-embedded protein, Cryo-EM may be the only feasible method for high-resolution structural analysis. nih.gov
Fragment-Based Screening : Cryo-EM is showing promise as a tool for screening fragment-sized small molecules to identify initial binding events that can be grown into more potent compounds. nih.gov
A related technique, microcrystal electron diffraction (MicroED), uses an electron beam on nanocrystals and is highly effective for determining the structures of small molecules and protein-ligand complexes, requiring only minuscule amounts of sample. thermofisher.com The integration of these advanced structural biology methods will provide unprecedented insight into the molecular mechanisms of action for this compound class.
Development of Advanced In Vitro Systems for High-Throughput Mechanistic Screening
To better predict human responses and understand biological mechanisms, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant advanced in vitro models. nih.govtechnologynetworks.com These systems more accurately mimic the complex microenvironments of human tissues and organs. nih.gov
Future research on this compound will benefit from:
Organoids and Spheroids : These 3D cell culture models self-organize into structures that replicate the complexity of an organ, providing a more accurate context for studying a compound's efficacy and toxicity. researchgate.netnih.gov
Organs-on-a-Chip (OOC) : OOC platforms use microfluidic technology to create miniaturized systems that simulate the activities and mechanics of entire organs or even interconnected organ systems (e.g., gut-liver-on-a-chip). researchgate.netnih.gov These models are ideal for high-throughput screening to assess a compound's metabolism and potential for toxicity in a human-relevant system. nih.gov
The adoption of these advanced models can de-risk drug development by providing more predictive data early in the process, reducing the reliance on animal models and helping to bridge the gap between preclinical findings and clinical outcomes. technologynetworks.comnih.gov They enable robust mechanistic screening to elucidate how this compound and its analogues exert their effects at a cellular and tissue level. margiotta-casaluci-lab.com
Focused Analogue Design for Highly Selective Research Tools
The ultimate goal of applying the aforementioned technologies is the rational design of improved molecules. Focused analogue design aims to systematically modify the structure of this compound to enhance desired properties, particularly potency and selectivity for a specific biological target.
Structure-activity relationship (SAR) studies are central to this process. nih.gov By synthesizing and testing a series of related compounds, researchers can determine which structural features are critical for activity. For example, studies on related naphthalene-based compounds have shown that modifications to the naphthalene (B1677914) ring or substituents on attached heterocyclic rings can dramatically alter biological activity and selectivity. polyu.edu.hkacs.orgnih.gov Similarly, research on piperidine-containing molecules has explored how rigidifying the piperidine (B6355638) ring can influence receptor affinity and physicochemical properties. researchgate.net
Future analogue design for the this compound scaffold will be an iterative process, integrating:
Computational predictions from AI to prioritize which analogues to synthesize. researchgate.net
Structural insights from Cryo-EM to design molecules that fit precisely into the target's binding site. acs.org
Biological data from advanced in vitro models to select for analogues with the best functional profile. technologynetworks.com
This integrated approach will facilitate the development of highly potent and selective research tools, and potentially therapeutic candidates, based on the this compound framework.
Q & A
Q. What are the optimal synthetic routes for Naphthalen-1-yl(piperidin-1-yl)methanone, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with piperidine under nucleophilic acyl substitution conditions. Key steps include:
- Reagent Selection: Use coupling agents like EDCI/HOBt or DCC to activate the carbonyl group for amine attack .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. Lower temperatures (0–5°C) minimize side reactions .
- Yield Improvement: Monitor reaction progress via TLC or LC-MS. Post-reaction purification (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) isolates the product .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: ¹H and ¹³C NMR identify protons and carbons in the naphthalene and piperidine moieties. Aromatic protons appear at δ 7.5–8.5 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
- FT-IR: Confirm the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C-N stretches (piperidine) at ~1100–1250 cm⁻¹ .
- Crystallography: Single-crystal X-ray diffraction (SHELX software) resolves 3D structure. Refinement parameters (R-factors < 0.05) ensure accuracy .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model:
- Molecular Docking: AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds to minimize variability .
- Dose-Response Curves: EC₅₀/IC₅₀ values validate potency. Statistical tools (e.g., ANOVA) assess significance across datasets .
- Metabolite Profiling: LC-HRMS identifies degradation products or metabolites that may alter bioactivity .
Q. How can structural modifications enhance the compound’s biological activity or selectivity?
Methodological Answer:
- Rational Design:
- Piperidine Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and target binding .
- Naphthalene Functionalization: Halogenation (e.g., -Br) improves metabolic stability .
- SAR Libraries: Parallel synthesis generates analogs for high-throughput screening against disease-specific targets (e.g., kinases, GPCRs) .
Q. What experimental approaches elucidate the compound’s metabolic pathways and toxicity?
Methodological Answer:
- In Vitro Models: Liver microsomes (human/rat) identify Phase I/II metabolites. CYP450 inhibition assays assess drug-drug interaction risks .
- Toxicogenomics: RNA-seq or qPCR profiles genes (e.g., CYP1A1, GST) in exposed cell lines to map oxidative stress pathways .
- In Vivo Studies: Rodent models (OECD guidelines) evaluate acute/chronic toxicity. Histopathology and serum biomarkers (ALT, AST) monitor organ damage .
Data Analysis and Validation
Q. How should researchers address discrepancies in crystallographic data or spectroscopic assignments?
Methodological Answer:
- Crystallographic Validation: Cross-validate SHELX-refined structures with Cambridge Structural Database entries. Check for disorder modeling and thermal parameters .
- Spectroscopic Cross-Checks: Compare experimental NMR/IR data with quantum-chemically predicted spectra (e.g., using ACD/Labs or ChemDraw) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
